5-Nitrouridine monohydrate

RNA conformation NMR spectroscopy nucleoside structure

5-Nitrouridine monohydrate (CAS 63074-36-2) is a chemically modified ribonucleoside in which a nitro group (–NO₂) replaces the hydrogen at the C5 position of the uracil base. Possessing the molecular formula C₉H₁₃N₃O₉·H₂O and a molecular weight of 307.21 g/mol, this compound belongs to the broader class of 5-substituted uridines, a family that includes 5-aminouridine, 5-methyluridine, 5-bromouridine, and 5-fluorouridine.

Molecular Formula C9H13N3O9
Molecular Weight 307.21 g/mol
CAS No. 63074-36-2
Cat. No. B14500259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrouridine monohydrate
CAS63074-36-2
Molecular FormulaC9H13N3O9
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-].O
InChIInChI=1S/C9H11N3O8.H2O/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17;/h1,4-6,8,13-15H,2H2,(H,10,16,17);1H2/t4-,5-,6-,8-;/m1./s1
InChIKeyVVGNHCADNYTFOW-HCXTZZCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrouridine Monohydrate (CAS 63074-36-2): Core Chemical Identity and Research-Grade Procurement Context


5-Nitrouridine monohydrate (CAS 63074-36-2) is a chemically modified ribonucleoside in which a nitro group (–NO₂) replaces the hydrogen at the C5 position of the uracil base [1]. Possessing the molecular formula C₉H₁₃N₃O₉·H₂O and a molecular weight of 307.21 g/mol, this compound belongs to the broader class of 5-substituted uridines, a family that includes 5-aminouridine, 5-methyluridine, 5-bromouridine, and 5-fluorouridine . Its defining structural feature is the strongly electron-withdrawing nitro substituent, which imparts distinct conformational preferences and hydrogen-bonding capabilities not achievable with electron-donating or halogen-based alternatives. These properties position 5-nitrouridine monohydrate as a specialized research tool for probing RNA structure-function relationships and for developing enzymatic assays where precise molecular recognition is critical.

Why 5-Nitrouridine Monohydrate Cannot Be Substituted by Other 5-Modified Uridines in Research Applications


The 5-substituent in uridine derivatives exerts a dominant influence on the ribose sugar pucker, the exocyclic rotamer distribution, and the overall nucleoside conformation — parameters that directly govern recognition by enzymes, incorporation into oligonucleotides, and base-pairing fidelity [1]. The nitro group is unique among common 5-substituents because it combines strong electron withdrawal (reflected by its large positive Hammett σ constant) with the capacity to act as a hydrogen-bond acceptor. Consequently, exchanging 5-nitrouridine for a 5-halogenated or 5-alkylated analog — even within the same in-class family — is not a functionally neutral decision. Empirical evidence described below demonstrates that 5-nitrouridine drives the ribose N⇋S equilibrium toward the N-conformer to an extent that electron-donating substituents cannot match, while its crystallization behavior reveals a water-bridged hydrogen-bond network that is absent in the parent uridine. These quantifiable differences mean that generic substitution risks altering experimental readouts in conformational studies, enzyme kinetics, and structural biology applications.

Quantitative Differentiation of 5-Nitrouridine Monohydrate: Head-to-Head Evidence Against Key Comparators


N-Conformer Population in Ribose Equilibrium: 5-Nitrouridine vs. 5-Aminouridine

5-Nitrouridine drives the ribose N⇋S equilibrium almost entirely toward the N-conformer, achieving a population of approximately 90% [1]. In contrast, 5-aminouridine, which carries an electron-donating –NH₂ group at the same position, exhibits an N-conformer population of only 44% [1]. This approximately 2-fold difference represents a fundamental shift in the preferred three-dimensional shape of the nucleoside, traceable to the contrasting electronic effects of the substituents as quantified by their Hammett σ constants.

RNA conformation NMR spectroscopy nucleoside structure

Exocyclic Gauche-Gauche Rotamer Preference: 5-Nitrouridine vs. 5-Aminouridine

The percentage of the gauche-gauche (gg) rotamer for the exocyclic C4'–C5' bond exceeds 80% in 5-nitrouridine, whereas the corresponding value for 5-aminouridine is approximately 30% [1]. This near 3-fold differential in gg rotamer population alters the orientation of the 5'-hydroxymethyl group, which is critical for phosphodiester bond formation and for the overall topology of oligonucleotides incorporating the modified nucleoside.

exocyclic conformation NMR nucleoside dynamics

Crystal-State Hydrogen-Bond Network: 5-Nitrouridine Monohydrate vs. Anhydrous Uridine

The crystal structure of 5-nitrouridine monohydrate reveals a water molecule engaged in a bifurcated hydrogen bond: it donates simultaneously to the O4 carbonyl oxygen of the pyrimidine ring and to one oxygen atom (O5) of the 5-nitro group [1]. This water molecule also accepts a hydrogen bond from the N3–H of an adjacent base. In contrast, the crystal structure of anhydrous uridine lacks this specific water-mediated bridge [1]. The C4–O4 bond length is unaffected by the nitro group (identical within experimental error to uridine), confirming that the electronic perturbation is localized to the intermolecular hydrogen-bonding network rather than the core heterocycle geometry.

X-ray crystallography hydration hydrogen bonding

Uridine Phosphorylase Inhibition Potency: 5-Nitrouracil (Base Form) vs. 5-Fluorouracil and 5-Bromouracil

When the free base 5-nitrouracil — the aglycone of 5-nitrouridine — is evaluated as an inhibitor of uridine phosphorylase from Giardia lamblia, it displays a Ki of 56 µM [1]. Under identical assay conditions (1 mM uridine substrate, 1 mM inhibitor), 5-fluorouracil exhibits a Ki of 119 µM and 5-bromouracil a Ki of 230 µM [1]. The rank order of potency is 5-nitrouracil > 5-fluorouracil > 5-bromouracil, indicating that the nitro substituent confers approximately 2-fold stronger competitive inhibition than the fluorine analog and greater than 4-fold stronger inhibition than the bromine analog. This class-level inference extends to the intact nucleoside, because the nucleobase is the primary determinant of active-site recognition in nucleoside phosphorylases.

enzyme inhibition nucleoside metabolism pyrimidine analogs

Thymidine Phosphorylase Substrate Utility: 2'-Deoxy-5-Nitrouridine as a Defined Chromogenic Reporter

The 2'-deoxy analog, 2'-deoxy-5-nitrouridine, is employed as a chromogenic substrate in a continuous spectrophotometric assay for thymidine phosphorylase, where phosphorolysis produces 5-nitrouracil, which is monitored by its absorbance at 360 nm [1]. The natural substrate thymidine yields thymine, which lacks a comparable absorbance shift, making direct spectrophotometric quantification impractical without the nitro reporter. Numerous structurally diverse nucleoside phosphonic acids have been tested against human recombinant thymidine phosphorylase using this 2'-deoxy-5-nitrouridine-based assay, and inhibitors active at micromolar levels have been selected as lead structures [1]. While 5-nitrouridine (ribonucleoside) is not the direct substrate in this system, the identical nitrouracil chromophore ensures that any ribonucleoside analog designed from 5-nitrouridine retains the same optical detection advantage.

spectrophotometric assay thymidine phosphorylase enzyme kinetics

Base Glycosidic Torsion Angle: 5-Nitrouridine Monohydrate vs. Uridine in RNA

In the crystal, 5-nitrouridine adopts a glycosidic torsion angle (χ) of 25.6°, which places the base firmly in the anti orientation relative to the ribose ring [1]. The ribose itself adopts a C3'-endo pucker, characteristic of A-form RNA. While uridine in RNA duplexes also favors the anti conformation, the precise χ value of 25.6° in the monohydrate crystal represents a well-defined, experimentally determined reference geometry that can serve as a benchmark for computational modeling of nitro-modified RNA. The pyrimidine ring shows only a shallow boat distortion, and, critically, the nitro group does not alter the C4–O4 bond length relative to unmodified uridine [1], meaning that the electronic effect of the –NO₂ group is expressed through through-space interactions and solvation rather than through gross deformation of the base.

glycosidic bond anti conformation X-ray structure

High-Value Application Scenarios for 5-Nitrouridine Monohydrate Based on Verified Differentiation Evidence


Conformational Probe for RNA Structure–Function Studies

Because the nitro group drives the ribose N⇋S equilibrium to approximately 90% N-conformer and the exocyclic gg rotamer to >80%, 5-nitrouridine monohydrate can be enzymatically or chemically incorporated into RNA oligonucleotides at a defined position to lock the local sugar conformation [1]. This creates a conformationally constrained RNA segment whose structural homogeneity is far greater than that achievable with 5-aminouridine (44% N-conformer) or 5-methyluridine. Researchers investigating the role of sugar pucker in ribozyme catalysis, tRNA anticodon-loop dynamics, or RNA–protein recognition can use 5-nitrouridine to test hypotheses that require a predominantly North-type sugar geometry.

Optical Reporter Substrate for Continuous Nucleoside Phosphorylase Assays

Capitalizing on the strong absorbance of the 5-nitrouracil chromophore at 360 nm, 5-nitrouridine monohydrate serves as a precursor for developing real-time, label-free spectrophotometric assays for uridine phosphorylase and related enzymes [2]. Unlike the natural substrate uridine, whose uracil product lacks a distinctive absorbance shift, the nitrated product permits direct continuous monitoring of phosphorolysis without radiolabels or coupled enzyme systems. This application is particularly valuable in drug discovery programs targeting nucleoside metabolism in cancer or parasitic diseases.

Reference Crystallographic Standard for Nitro-Modified Nucleoside Modeling

The published single-crystal structure of 5-nitrouridine monohydrate provides a high-resolution (1.0 Å) experimental geometry, including the precise glycosidic torsion angle (χ = 25.6°), the C3'-endo ribose pucker, and the unique water-bridged hydrogen-bond network involving the nitro group [3]. Computational chemists and structural biologists can use these coordinates as a validated starting point for building models of nitro-substituted RNA or for parameterizing force-field terms for the 5-nitro-uracil moiety. The availability of this structural data eliminates guesswork in silico studies and constitutes a value proposition for sourcing the compound in its defined monohydrate form.

Pharmacophore Template for Uridine Phosphorylase Inhibitor Design

The 5-nitrouracil base — the metabolic product of 5-nitrouridine — inhibits uridine phosphorylase from Giardia lamblia with a Ki of 56 µM, outperforming 5-fluorouracil (Ki = 119 µM) and 5-bromouracil (Ki = 230 µM) [4]. Medicinal chemistry teams focusing on antiparasitic or anticancer agents that target the pyrimidine salvage pathway can therefore use 5-nitrouridine monohydrate as a starting material for synthesizing a focused library of C5-nitro-modified nucleoside analogs, with the expectation that the nitro pharmacophore will confer superior enzyme binding relative to halogen-substituted alternatives.

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